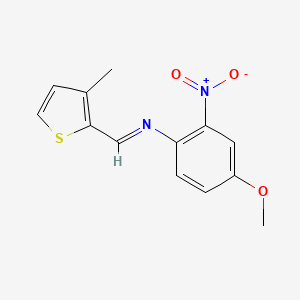![molecular formula C21H22N4O3S B14140208 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide CAS No. 852903-30-1](/img/structure/B14140208.png)
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Méthodes De Préparation
The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide involves multiple stepsOne common synthetic route involves the conversion of phenyl acetic acid to 5-benzyl-1,3,4-oxadiazole-2-thione, which is then reacted with chloroacetyl derivatives of phenols and aniline derivatives to form the final product .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Applications De Recherche Scientifique
2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has shown promise as an inhibitor of alkaline phosphatase, an enzyme involved in various physiological processes. This compound has also been investigated for its DNA binding properties, which could make it useful in the development of new therapeutic agents .
Mécanisme D'action
The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and DNA. The compound binds to the active site of alkaline phosphatase, inhibiting its activity.
Comparaison Avec Des Composés Similaires
Compared to other oxadiazole derivatives, 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide stands out due to its unique combination of benzyl and morpholinyl groups. Similar compounds include 5-(4-nitro-1,2,5-oxadiazol-3-yl)-5H-[1,2,3]triazolo[4,5-c][1,2,5]oxadiazole and 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan, which also contain oxadiazole rings but differ in their substituents and overall structure .
Propriétés
Numéro CAS |
852903-30-1 |
|---|---|
Formule moléculaire |
C21H22N4O3S |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C21H22N4O3S/c26-19(22-17-6-8-18(9-7-17)25-10-12-27-13-11-25)15-29-21-24-23-20(28-21)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,22,26) |
Clé InChI |
DPVGIHWSKGTBHB-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)NC(=O)CSC3=NN=C(O3)CC4=CC=CC=C4 |
Solubilité |
28.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



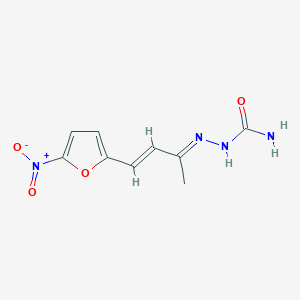
![3-nitro-4-[(4-nitrobenzoyl)amino]benzoic Acid](/img/structure/B14140135.png)
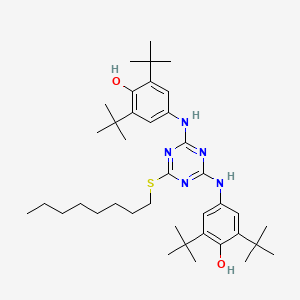
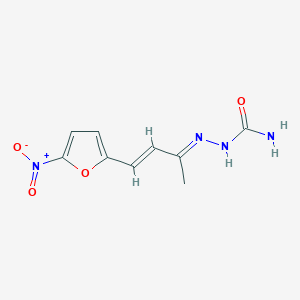


![methyl 4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B14140180.png)

![8-[4-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]phenyl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14140190.png)
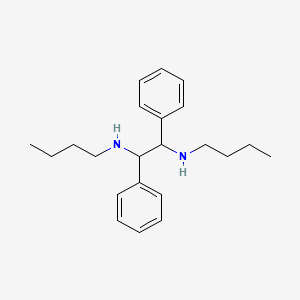
![1-[4-(4-Chlorobutyl)benzoyl]piperidine](/img/structure/B14140211.png)
![2-[({3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14140218.png)
